molecular formula C14H16N2O4 B555201 L-Threonine 7-amido-4-methylcoumarin CAS No. 191723-66-7

L-Threonine 7-amido-4-methylcoumarin

Cat. No.: B555201
CAS No.: 191723-66-7
M. Wt: 276.29 g/mol
InChI Key: OIZVQDJSQAAKEU-OQPBUACISA-N
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Description

L-Threonine 7-amido-4-methylcoumarin is a synthetic compound with the empirical formula C14H16N2O4 · HCl and a molecular weight of 312.75 . It is often used as a fluorogenic substrate in biochemical assays, particularly for the detection and measurement of enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine 7-amido-4-methylcoumarin typically involves the coupling of L-threonine with 7-amido-4-methylcoumarin. This process can be achieved through various peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale peptide synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Threonine 7-amido-4-methylcoumarin involves its hydrolysis by specific enzymes, leading to the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity. The molecular targets include various aminopeptidases and proteases, which cleave the amide bond in the compound .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVQDJSQAAKEU-OQPBUACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426784
Record name L-Threonine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191723-66-7
Record name L-Threonine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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